

Physicochemical Properties of 3-Ethyl-2,4-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,4-dimethylheptane**

Cat. No.: **B14569249**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C11H24.^{[1][2]} As a member of the alkane family, its properties are primarily dictated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds, leading to weak van der Waals intermolecular forces. This technical guide provides a summary of the available physicochemical data for **3-Ethyl-2,4-dimethylheptane** and outlines the general experimental protocols for determining these properties in alkanes.

It is important to note that **3-Ethyl-2,4-dimethylheptane** is a specific, non-commercial isomer of undecane. As such, detailed experimental data for this particular compound is scarce in publicly available literature. The data presented is a combination of computed properties and general knowledge of alkanes. Furthermore, as a simple hydrocarbon, it is not known to be involved in biological signaling pathways and is not a typical molecule of interest in drug development, which usually focuses on compounds with specific functional groups that can interact with biological targets.

Core Physicochemical Properties

The fundamental properties of **3-Ethyl-2,4-dimethylheptane** are summarized in the table below. Due to a lack of specific experimental values in the literature for this isomer, some fields are noted as "Not Available."

Property	Value	Source
Molecular Formula	C11H24	[1] [2]
Molecular Weight	156.31 g/mol	[1] [2]
CAS Number	61868-24-4	[1] [2]
Boiling Point	Not Available	
Melting Point	Not Available	
Density	Not Available	
Solubility in Water	Predicted to be very low	
LogP (Octanol-Water Partition Coefficient)	4.10480 (Computed)	[1]

General Experimental Protocols

The determination of physicochemical properties for alkanes like **3-Ethyl-2,4-dimethylheptane** follows standard organic chemistry laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of a liquid alkane, the boiling point can be determined by micro-boiling point determination.

Methodology:

- A small amount of the sample is placed in a capillary tube, which is then attached to a thermometer.
- The thermometer and capillary tube assembly are immersed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).
- The heating bath is gradually heated.

- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
- For more precise measurements, distillation according to ASTM D86 or a similar standard can be employed.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

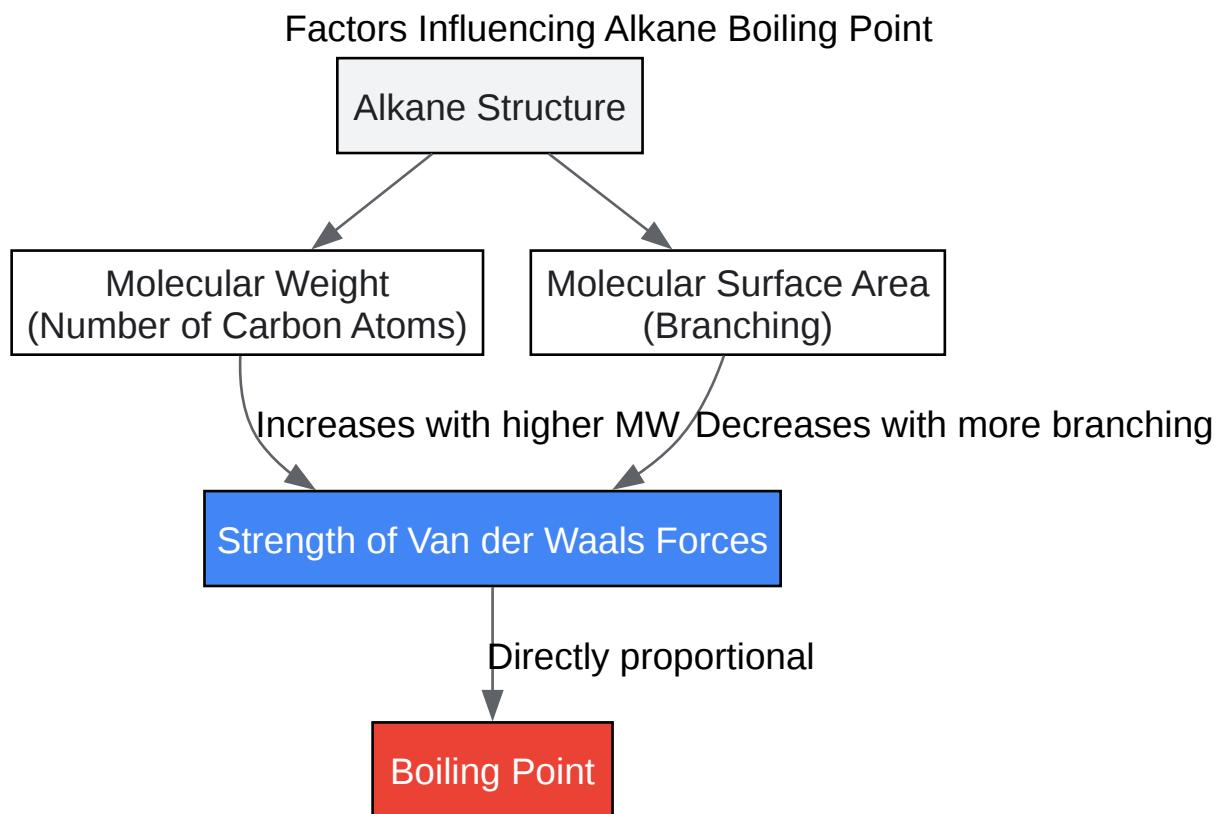
Methodology:

- A pycnometer (a flask with a specific volume) is accurately weighed when empty.
- The pycnometer is filled with the liquid alkane, and any excess is removed to ensure the volume is precise.
- The filled pycnometer is weighed again.
- The mass of the liquid is determined by subtracting the empty weight from the filled weight.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
- Alternatively, a vibrating tube densimeter can be used for highly accurate measurements.[\[3\]](#)
[\[4\]](#)

Gas Chromatography for Purity and Identification

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[\[5\]](#)[\[6\]](#) For a sample of **3-Ethyl-2,4-dimethylheptane**, GC can be used to determine its purity and to identify it by comparing its retention time to that of a known standard.

Methodology:

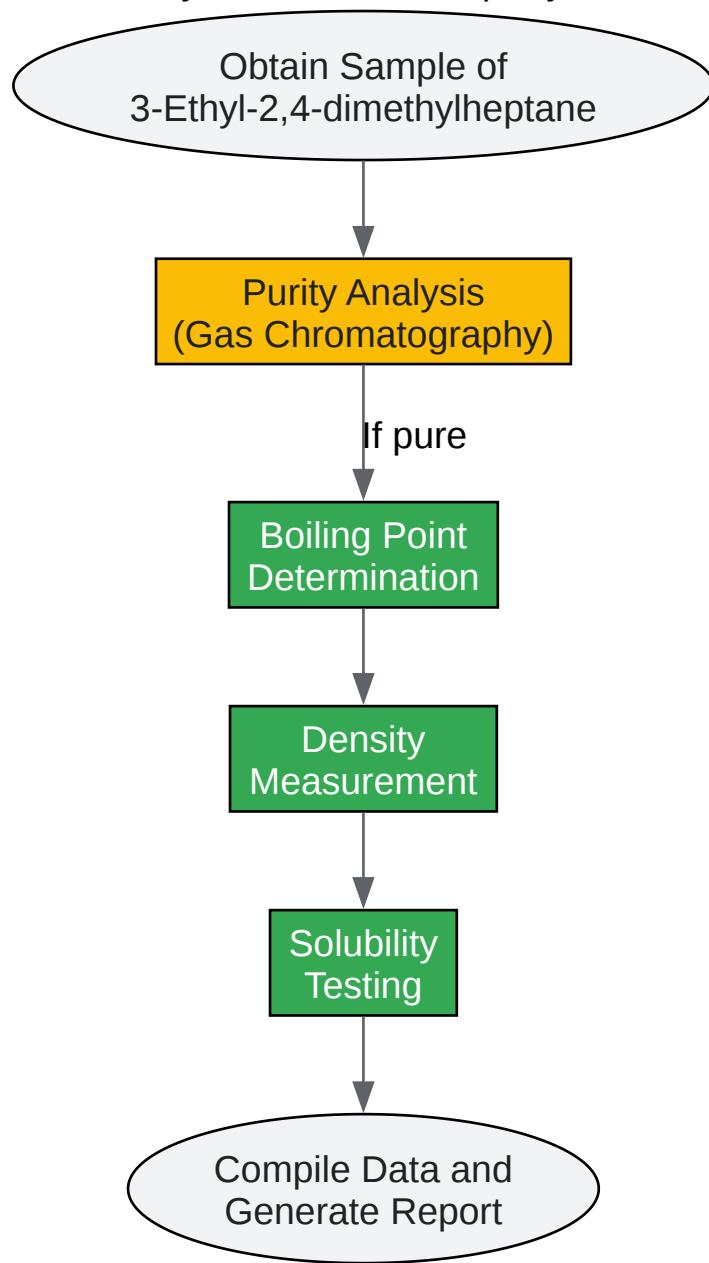

- A small amount of the sample is injected into the gas chromatograph.

- The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.
- The components of the sample interact differently with the stationary phase based on their boiling points and polarities, causing them to separate.
- A detector at the end of the column registers the components as they elute.
- The time it takes for a component to travel through the column is its retention time, which is a characteristic of the compound under specific GC conditions.
- For alkanes, a nonpolar stationary phase is typically used, and elution order is primarily determined by boiling point.^[6]

Logical Relationships and Workflows

Relationship Between Alkane Structure and Boiling Point

The boiling point of alkanes is directly related to the strength of the intermolecular van der Waals forces. The following diagram illustrates the factors influencing the boiling point of alkanes.


[Click to download full resolution via product page](#)

Caption: Relationship between alkane structure and boiling point.

General Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a liquid alkane.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethyl-2,4-dimethylheptane | CAS#:61868-24-4 | Chemsoc [chemsrc.com]
- 2. 3-Ethyl-2,4-dimethylheptane | C11H24 | CID 53423712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Ethyl-2,4-dimethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14569249#physicochemical-properties-of-3-ethyl-2-4-dimethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com